molecular formula C8H12O3 B1311175 2-(4-oxocyclohexyl)acetic Acid CAS No. 52263-23-7

2-(4-oxocyclohexyl)acetic Acid

Cat. No.: B1311175
CAS No.: 52263-23-7
M. Wt: 156.18 g/mol
InChI Key: JZAWBDIRCFFJBI-UHFFFAOYSA-N
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Description

2-(4-Oxocyclohexyl)acetic acid is an organic compound with the molecular formula C8H12O3 It is characterized by a cyclohexane ring with a ketone group at the fourth position and an acetic acid moiety attached to the second position

Biochemical Analysis

Biochemical Properties

2-(4-Oxocyclohexyl)acetic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the Baeyer-Villiger oxidation reaction, where it acts as a substrate for Baeyer-Villiger monooxygenases. These enzymes catalyze the insertion of an oxygen atom into the carbon-carbon bond adjacent to the ketone group, converting the ketone into an ester . Additionally, this compound can interact with ene-reductases, which catalyze the reduction of the carbonyl group, leading to the formation of alcohols .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain transcription factors, leading to changes in gene expression. It also impacts cellular metabolism by altering the flux through metabolic pathways, such as the citric acid cycle . These effects can result in changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with specific biomolecules. The compound can bind to enzymes and inhibit or activate their activity. For instance, it can act as an inhibitor of certain dehydrogenases, preventing the oxidation of substrates and altering metabolic flux . Additionally, this compound can influence gene expression by binding to transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing metabolic activity and promoting cell proliferation . At high doses, it can exhibit toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where the compound’s impact on cellular function changes dramatically at specific dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as Baeyer-Villiger monooxygenases and ene-reductases, leading to the formation of esters and alcohols . The compound can also influence the citric acid cycle by altering the levels of intermediates and affecting the overall metabolic flux . These interactions can have significant effects on cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . It can also bind to proteins, which can influence its localization and accumulation within cells .

Subcellular Localization

This compound is localized to specific subcellular compartments, which can affect its activity and function. The compound can be targeted to organelles such as mitochondria and the endoplasmic reticulum through specific targeting signals and post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-oxocyclohexyl)acetic acid typically involves the oxidation of cyclohexanone derivatives. One common method is the Baeyer-Villiger oxidation of 2-(2-oxocyclohexyl)acetic acid, which proceeds via a Criegee intermediate . The reaction conditions often include the use of peracids such as m-chloroperbenzoic acid in an organic solvent like dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of the Baeyer-Villiger oxidation makes it suitable for industrial applications, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Oxocyclohexyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of dicarboxylic acids.

    Reduction: Reduction of the ketone group can yield the corresponding alcohol.

    Substitution: The acetic acid moiety can participate in esterification reactions.

Common Reagents and Conditions:

    Oxidation: Peracids such as m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Acid chlorides or alcohols in the presence of a catalyst.

Major Products:

    Oxidation: Dicarboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Esters and other substituted derivatives.

Scientific Research Applications

2-(4-Oxocyclohexyl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Comparison with Similar Compounds

  • 2-(2-Oxocyclohexyl)acetic acid
  • 4-Oxocyclohexaneacetic acid
  • Cyclohexaneacetic acid derivatives

Comparison: 2-(4-Oxocyclohexyl)acetic acid is unique due to the position of the ketone group on the cyclohexane ring, which can influence its reactivity and interactions with biological targets. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications.

Properties

IUPAC Name

2-(4-oxocyclohexyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-7-3-1-6(2-4-7)5-8(10)11/h6H,1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZAWBDIRCFFJBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00432781
Record name 2-(4-oxocyclohexyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52263-23-7
Record name 2-(4-oxocyclohexyl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00432781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-oxocyclohexyl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Prepared from LiOH hydrolysis of (4-Oxo-Cyclohexyl)-acetic acid methyl ester (commercial available).
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Synthesis routes and methods II

Procedure details

A solution of 1,4-dioxaspiro[4,5]decane-8-acetic acid (36.54 g) (Example G) in 750 ml of a 1:1 mixture of a 10% solution of hydrochloric acid:acetone is refluxed under nitrogen for four hours. The mixture is concentrated in vacuo and the residue extracted with chloroform. The organic extract is dried (magnesium sulfate) and evaporated to leave the title compound as a yellow oil which can be used without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-oxocyclohexyl)acetic Acid
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2-(4-oxocyclohexyl)acetic Acid
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2-(4-oxocyclohexyl)acetic Acid
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2-(4-oxocyclohexyl)acetic Acid
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2-(4-oxocyclohexyl)acetic Acid
Reactant of Route 6
2-(4-oxocyclohexyl)acetic Acid

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